1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Description
1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-4-13-25-17-7-5-16(6-8-17)22-19(23)14-18(20(22)24)21-11-9-15(2)10-12-21/h5-8,15,18H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZRDNVUKXSFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves a multi-step process. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Substitution Reactions:
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired pyrrolidine-2,5-dione structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: This compound is unique due to its specific substitution pattern and functional groups.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine cores but different substituents, such as 1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione or 1-(4-butoxyphenyl)-3-(4-ethylpiperidin-1-yl)pyrrolidine-2,5-dione.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
